![molecular formula C7H10N2O3 B2443109 1-(2-Methylpropyl)imidazolidine-2,4,5-trione CAS No. 93617-51-7](/img/structure/B2443109.png)
1-(2-Methylpropyl)imidazolidine-2,4,5-trione
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Overview
Description
“1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is a chemical compound also known as Leucyl-glutamyl-methylbutyrate or HMB. It has a molecular weight of 170.17 .
Synthesis Analysis
The synthesis of “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” and similar compounds has been reported in several studies . For example, a series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .Molecular Structure Analysis
The molecular structure of “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is represented by the InChI code: 1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” have been studied in the context of its inhibitory activity against acetylcholinesterase and butyrylcholinesterase .Physical And Chemical Properties Analysis
“1-(2-Methylpropyl)imidazolidine-2,4,5-trione” is a powder with a melting point of 140-145 degrees Celsius .Scientific Research Applications
- Application : Researchers explore its potential as a building block for designing novel drugs. For instance, it has been investigated for its inhibitory effects on enzymes involved in inflammation, cancer, and cardiovascular diseases .
- Application : Imidazolidine-2,4,5-trione derivatives have been synthesized as sEH inhibitors. These compounds exhibit inhibition potency, with varying water solubility, making them promising candidates for drug development .
Medicinal Chemistry and Drug Development
Soluble Epoxide Hydrolase (sEH) Inhibitors
Mechanism of Action
Safety and Hazards
The safety information for “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for “1-(2-Methylpropyl)imidazolidine-2,4,5-trione” could involve further exploration of its inhibitory activity against acetylcholinesterase and butyrylcholinesterase . Additionally, its higher water solubility compared to its preceding ureas suggests potential for easier formulation .
properties
IUPAC Name |
1-(2-methylpropyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNATUOTSZSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)imidazolidine-2,4,5-trione |
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